molecular formula C17H17N3O6 B4121219 ETHYL 4-{[(4-METHOXY-2-NITROANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 4-{[(4-METHOXY-2-NITROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B4121219
M. Wt: 359.3 g/mol
InChI Key: PIJPKYKNNKOCGT-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-methoxy-2-nitrophenyl)amino]carbonyl}amino)benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ester functional group, a nitro group, and an aromatic amine. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(4-METHOXY-2-NITROANILINO)CARBONYL]AMINO}BENZOATE typically involves the esterification of anisic acid with ethanol in the presence of an acid catalyst . The reaction conditions include:

    Reagents: Anisic acid, ethanol, acid catalyst (e.g., sulfuric acid)

    Conditions: Refluxing the mixture to facilitate the esterification process

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-methoxy-2-nitrophenyl)amino]carbonyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like halogens or nitrating agents

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Ethyl 4-({[(4-methoxy-2-nitrophenyl)amino]carbonyl}amino)benzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4-METHOXY-2-NITROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Ethyl 4-methoxybenzoate

Comparison

Ethyl 4-({[(4-methoxy-2-nitrophenyl)amino]carbonyl}amino)benzoate is unique due to the presence of both a nitro group and an aromatic amine, which are not commonly found together in similar compounds

Properties

IUPAC Name

ethyl 4-[(4-methoxy-2-nitrophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-3-26-16(21)11-4-6-12(7-5-11)18-17(22)19-14-9-8-13(25-2)10-15(14)20(23)24/h4-10H,3H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJPKYKNNKOCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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